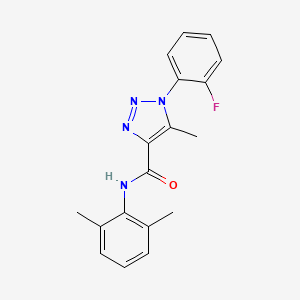![molecular formula C23H27N3O2 B4536408 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4536408.png)
1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone
説明
1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, also known as EPP or GBR 12909, is a chemical compound that belongs to the class of phenyltropane derivatives. It was first synthesized in the 1990s as a potential treatment for cocaine addiction. Since then, it has been widely studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone involves its interaction with the DAT. 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone binds to the DAT and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine can have a variety of effects on behavior and cognition, including increased motivation, reward-seeking behavior, and enhanced learning and memory.
Biochemical and Physiological Effects:
1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has a variety of biochemical and physiological effects, particularly on the dopamine system in the brain. It has been shown to increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has also been shown to have an impact on other neurotransmitter systems, including the serotonin and norepinephrine systems.
実験室実験の利点と制限
1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has several advantages for lab experiments, including its high affinity for the DAT and its ability to increase dopamine levels in the brain. However, there are also some limitations to using 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone in lab experiments, including its potential for abuse and the need for careful handling due to its toxicity.
将来の方向性
There are several potential future directions for the study of 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone. One area of interest is its potential as a treatment for cocaine addiction, due to its ability to block the DAT and increase dopamine levels in the brain. Other potential future directions include the study of 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone's effects on other neurotransmitter systems and its potential for use in the treatment of other psychiatric disorders.
In conclusion, 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is a chemical compound that has been widely studied for its scientific research applications, particularly in the field of neuroscience. It has a variety of effects on behavior and cognition, and has several potential future directions for study. While there are some limitations to using 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone in lab experiments, its high affinity for the DAT and ability to increase dopamine levels in the brain make it a valuable tool for researchers in the field of neuroscience.
科学的研究の応用
1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been widely studied for its scientific research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By blocking the DAT, 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone can increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
特性
IUPAC Name |
1-(2-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-18-8-6-7-11-21(18)26-17-19(16-22(26)27)23(28)25-14-12-24(13-15-25)20-9-4-3-5-10-20/h3-11,19H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTZJDMQERFRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea](/img/structure/B4536332.png)
![4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B4536351.png)
![2-methyl-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B4536365.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4536369.png)
![3-[(butylamino)sulfonyl]-N-(2-chlorophenyl)benzamide](/img/structure/B4536374.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B4536381.png)
![1-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetyl}indoline](/img/structure/B4536390.png)
![N-(4-ethylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4536399.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4536403.png)

![8-[4-(4-chlorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4536420.png)
![N-cyclopentyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4536424.png)
![4-(2-methoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B4536429.png)